

synthesis of 2-Methoxycyclohexan-1-ol from cyclohexene

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Compound of Interest

Compound Name: 2-Methoxycyclohexan-1-ol

CAS No.: 7429-41-6

Cat. No.: B6278834

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Technical Whitepaper: Scalable and Stereoselective Synthesis of **2-Methoxycyclohexan-1-ol**^[1]

Executive Summary

The synthesis of **2-methoxycyclohexan-1-ol** (CAS: 2979-24-0) is a pivotal transformation in organic synthesis, serving as a model for stereoselective functionalization of cyclic alkenes.^[1] This compound is a valuable intermediate in the production of fragrances, agrochemicals, and pharmaceutical building blocks.^[1]

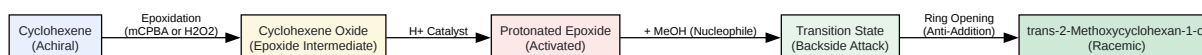
While classical methods such as methoxymercuration-demercuration offer high regiocontrol, their reliance on toxic mercury salts renders them unsuitable for modern, scalable, or "green" chemistry applications.^[1] This guide prioritizes the Epoxidation-Methanolysis Route, a two-step protocol that ensures high stereoselectivity (trans-isomer formation via anti-addition) and scalability.^[1] We also review emerging One-Pot Oxidative Etherification methods using heterogeneous catalysts (e.g., Molybdenum oxides on Zeolites) for industrial efficiency.^[1]

Mechanistic Foundations: Stereochemical Control

The critical design requirement for this synthesis is stereocontrol.[1] Cyclohexene is achiral, but the introduction of two substituents (methoxy and hydroxyl) creates two chiral centers.[1]

- Target Isomer: **trans-2-methoxycyclohexan-1-ol** (racemic mixture of (1R,2R) and (1S,2S)). [1]
- Mechanism: The reaction proceeds through a constrained three-membered ring intermediate—either a protonated epoxide (Method A) or a mercurinium ion (Method B).[1]
- Nucleophilic Attack: The methanol nucleophile attacks the intermediate from the backside (anti-attack) to relieve ring strain.[1] This inversion of configuration at the site of attack guarantees the trans relationship between the -OH and -OMe groups.[1]

Diagram 1: Mechanistic Pathway (Epoxide Route)[1]



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Caption: The reaction proceeds via an SN2-like opening of the activated epoxide ring, enforcing trans-stereochemistry.

Methodology 1: The Standard Two-Step Synthesis (Recommended)[1]

This route is the industry standard for generating high-purity **trans-2-methoxycyclohexan-1-ol**. [1] It avoids heavy metals and uses standard laboratory reagents.[1]

Step 1: Epoxidation of Cyclohexene

- Reagents: Cyclohexene, meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).[1]
- Reaction:

[1]

- Protocol:
 - Dissolve cyclohexene (1.0 equiv) in DCM (0.5 M concentration) at 0°C.
 - Slowly add mCPBA (1.1 equiv) to control the exotherm.[1]
 - Stir at room temperature for 3–12 hours (monitor via TLC/GC).
 - Workup: Quench with saturated aqueous
(destroys excess peroxide) and wash with
(removes acid byproduct).[1]
 - Yield: Typically 80–90%.[1]

Step 2: Acid-Catalyzed Methanolysis

- Reagents: Cyclohexene Oxide, Methanol (solvent & reactant), Sulfuric Acid (, cat.).[1]
- Protocol:
 - Dissolve cyclohexene oxide (1.0 equiv) in anhydrous methanol (10 volumes).
 - Add concentrated
(0.05 equiv) dropwise at 0°C.
 - Reflux for 1–2 hours or stir at room temperature for 12 hours.
 - Neutralization: Add solid
or
to neutralize the acid before concentration to prevent polymerization or reversion.[1]
 - Purification: Remove methanol via rotary evaporation.[1] Distill the residue under reduced pressure.

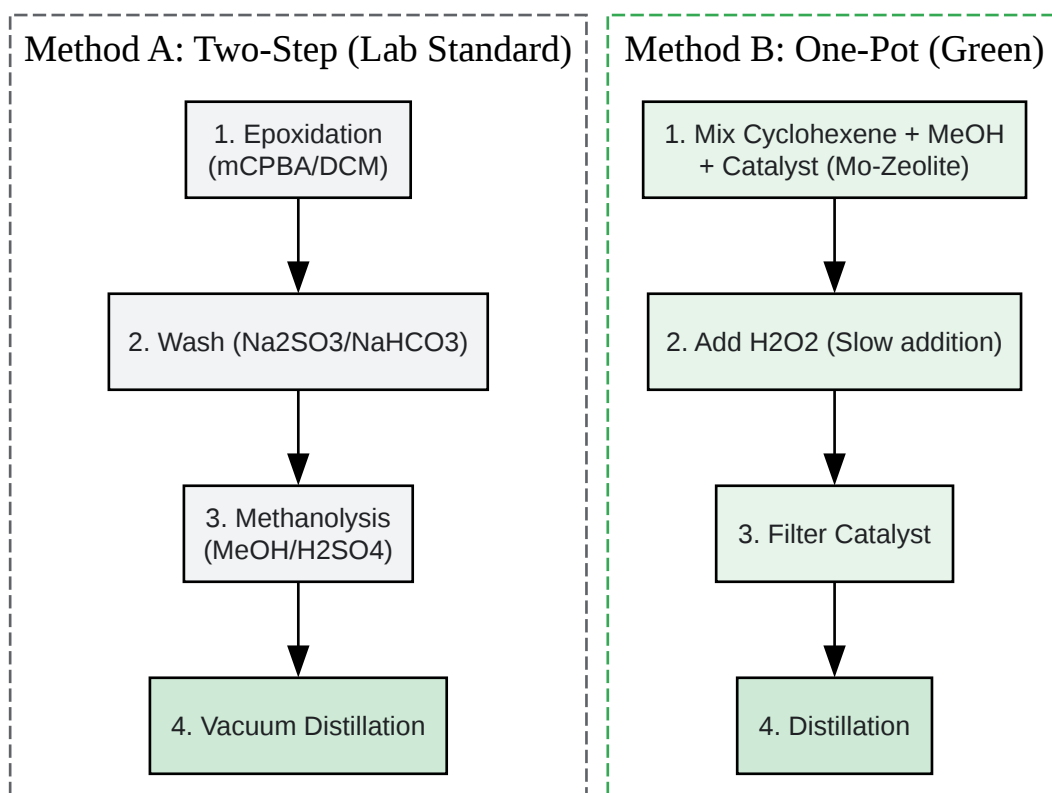
- Key Properties:
 - Boiling Point: ~185°C at 760 mmHg (Lit.[1] values vary; vacuum distillation recommended).[1]
 - Density: ~1.0 g/mL.[1][2][3][4]

Methodology 2: Modern "Green" One-Pot Synthesis

For researchers seeking to minimize waste and avoid chlorinated solvents (DCM), catalytic oxidative etherification is the superior choice.[1]

- Catalyst System: Molybdenum oxide () supported on Zeolite Beta or Polyoxometalates.[1]
- Oxidant: Hydrogen Peroxide (, 30% aq).[1]
- Solvent: Methanol.[1]
- Advantages:
 - Atom Economy: Water is the only byproduct of the oxidation step.[1]
 - Safety: Eliminates potentially explosive peroxides associated with mCPBA storage.[1]
 - Selectivity: High selectivity (>90%) for the methoxy-alcohol over the diol (hydrolysis product) when using hydrophobic zeolites.[1]

Diagram 2: Experimental Workflow (Comparison)



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Caption: Method A offers reliability for small batches; Method B offers sustainability for scale-up.[1]

Comparative Analysis

Feature	Epoxide Route (Method A)	One-Pot Green (Method B)	Methoxymercuration
Stereoselectivity	High (trans)	High (trans)	High (trans)
Yield	75–85% (Overall)	85–95% (Catalyst dependent)	>90%
Atom Economy	Low (Stoichiometric waste)	High (Water byproduct)	Very Low (Hg waste)
Safety	Peroxide handling required	handling	Toxic (Mercury)
Scalability	Moderate (Exothermic steps)	High (Flow chemistry compatible)	Poor (Disposal costs)

Safety & Handling

- Cyclohexene Oxide: Suspected carcinogen and mutagen.[1] Handle in a fume hood.
- Peroxides: mCPBA is shock-sensitive; store in a refrigerator.[1] Check concentration to prevent thermal runaway.
- Product: **2-Methoxycyclohexan-1-ol** is a skin and eye irritant.[1]
- Self-Validating Safety Step: Always test the reaction mixture for active peroxides using starch-iodide paper before heating or distillation.[1]

References

- Stereoselective Synthesis via Epoxides
 - Mechanism of Acid-Catalyzed Ring Opening.[1]
 - Source: [1]
- Green Catalytic Methods

- Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
- Source: [1]
- Physical Properties & Safety
 - 2-Methoxycyclohexanol (CAS 2979-24-0) Data Sheet.[1][4][5]
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- General Experimental Protocols
 - Preparation of Cyclohexene (Precursor) and Reactivity.[1]
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